2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one” is likely to be a brominated derivative of benzothiazolone, with a methyl group on the phenyl ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one” would likely consist of a benzothiazolone core, with a bromo-methylphenyl group attached at the 2-position .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Selective Antitumor Agents : Benzothiazoles, including compounds similar to "2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one," exhibit potent and selective antitumor properties against a range of human-derived tumor cell lines in vitro and in vivo. Studies have highlighted the efficacy of these compounds, particularly against breast cancer cell lines, showcasing nanomolar in vitro activity and significant in vivo results. This class of compounds is noted for its unique transient biphasic dose-response relationship and a potentially novel mechanism of action, which may involve the formation of DNA adducts in sensitive tumor cells (Bradshaw et al., 2001; Leong et al., 2003).
Mechanism of Action and Metabolic Pathways : The antitumor mechanism of benzothiazoles may involve selective uptake and metabolism by tumor cells, leading to the activation of cytochrome P450 enzymes such as CYP1A1. This process potentially contributes to the drug's selectivity and potency by generating active metabolites or intermediates that can form DNA adducts, thereby inducing cytotoxicity in cancer cells. The metabolism and action of these compounds are influenced by their structural features, such as halogen or methyl substitutions on the phenyl ring, which have been explored to enhance antitumor activity and selectivity (Chua et al., 2000; Trapani et al., 2003).
Development for Clinical Use : The fluorinated analogs and prodrugs of benzothiazoles have been developed to address the pharmacokinetic limitations of the parent compounds. These modifications aim to improve water solubility, bioavailability, and therapeutic efficacy, making them suitable for clinical evaluation. For instance, the lysyl-amide prodrug of a fluorinated benzothiazole derivative has been selected for phase 1 clinical trials, indicating the ongoing effort to translate these compounds into viable anticancer therapies (Hutchinson et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c1-9-6-7-10(8-12(9)15)16-14(17)11-4-2-3-5-13(11)18-16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYSEVYLLDPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one | |
CAS RN |
1526779-49-6 |
Source
|
Record name | 2-(3-bromo-4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.